molecular formula C6H10ClNO2 B12315512 (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride

(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride

Cat. No.: B12315512
M. Wt: 163.60 g/mol
InChI Key: PKWUOXRBZBQADJ-HUBWGQNGSA-N
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Description

(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is a chiral, conformationally restricted azabicyclic scaffold of significant value in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic building block for the development of novel therapeutic agents. Its rigid, fused bicyclic structure incorporates a carboxylic acid handle, making it an ideal precursor for the synthesis of more complex molecules, such as protease inhibitors or ligands for various biological targets . Azabicyclo[3.1.0]hexane derivatives have demonstrated substantial research interest as key structural motifs in central nervous system (CNS) drug development. Specifically, related analogues are recognized as modulators of dopamine receptors . The (1S)-enantiomer provides a specific three-dimensional framework that is crucial for achieving selective interaction with biological targets, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space in pharmaceutical research. This compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c8-5(9)6-3-4(6)1-2-7-6;/h4,7H,1-3H2,(H,8,9);1H/t4?,6-;/m0./s1

InChI Key

PKWUOXRBZBQADJ-HUBWGQNGSA-N

Isomeric SMILES

C1CN[C@@]2(C1C2)C(=O)O.Cl

Canonical SMILES

C1CNC2(C1C2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Cyclopropanation and Annulation Reactions

Key Methodology

This approach involves cyclopropanation of pyrrole or cyclopropane precursors to form the bicyclic core, followed by functionalization.

Copper-Catalyzed Cyclopropanation
  • Reagents : Copper catalysts (e.g., CuCl), aryl methyl ketones, maleimides.
  • Conditions : Oxidative cyclopropanation under inert atmosphere.
  • Mechanism :
    • Oxidation of maleimide to generate a diradical intermediate.
    • Cyclopropanation with aryl methyl ketones to form the bicyclic scaffold.
  • Yield : High yields with diastereoselectivity >90% for specific substrates.
Substrate Catalyst Yield Stereochemical Outcome
Aryl methyl ketones CuCl 75–85% Predominantly trans
Pyrrole derivatives Pd catalyst 60–70% Mixture of cis/trans
Palladium-Catalyzed Cyclopropanation
  • Reagents : Palladium catalysts, N-tosylhydrazones, internal alkenes.
  • Conditions : Mild temperatures (25–50°C), inert atmosphere.
  • Advantages : High diastereoselectivity (up to 98% trans) and scalability.

Cyanide-Mediated Cyclization

Process Overview

This method leverages cyanide nucleophiles to facilitate ring closure, forming the azabicyclo core.

Stepwise Reaction Pathway
  • Formation of N-Alkanoyl Intermediates :

    • Reagents : Cyanide, alkanecarboxylic acid (e.g., HCl).
    • Conditions : Room temperature, aqueous media.
    • Example : Reaction of cis-2-aminomethylcyclopropyl-1,1-dialkylacetal with CN⁻ yields N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile.
  • Hydrolysis to Carboxylic Acid :

    • Reagents : Strong acids (HCl, H₂SO₄).
    • Conditions : Reflux, acidic aqueous solutions.
    • Outcome : Conversion of nitrile to carboxylic acid, followed by salt formation with HCl.
Step Reagents Yield Key Intermediate
Cyanide cyclization CN⁻, RCOOH 70–80% N-Alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
Hydrolysis HCl, H₂O 85–90% (1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
One-Step Synthesis
  • Reagents : Trimethylsilyl cyanide (TMS-CN), cyclopropenes.
  • Conditions : Mild, room temperature, CH₂Cl₂ solvent.
  • Mechanism : Direct addition of cyanide to cyclopropene, forming the bicyclic structure.
  • Yield : Moderate (50–60%) with high diastereoselectivity.

1,3-Dipolar Cycloaddition Approaches

Cyclopropene-Azomethine Ylide Reactions

This method exploits 1,3-dipolar cycloaddition (1,3-DC) to construct the bicyclic core.

Reaction Components
  • Dipole : Protonated Ruhemann’s purple (PRP), a stable azomethine ylide.
  • Dipolarophile : Cyclopropenes (3-substituted or 3,3-disubstituted).
Procedure
  • Reaction Setup : PRP in CH₂Cl₂ at 0–25°C.
  • Cycloaddition : Cyclopropene added dropwise, forming bis-spirocyclic adducts.
  • Workup : Extraction, distillation, or chromatography.
Cyclopropene Yield Diastereoselectivity Source
3-Methyl-3-phenyl 65% >90% trans
1,2-Disubstituted 50–60% Moderate selectivity
Mechanistic Insights
  • DFT Studies : Reactions are HOMO (cyclopropene)–LUMO (PRP) controlled, with transition-state energies aligning with observed stereoselectivity.

Enantioselective Synthesis and Resolution

Chiral Resolution

  • Method : Fractional crystallization or ion-exchange chromatography.
  • Example : Separation of cis/trans isomers using copper(II) hydroxide or chiral stationary phases.
Asymmetric Synthesis
  • Catalysts : Chiral ligands (e.g., BINAP) for Pd-catalyzed cyclopropanation.
  • Outcome : Enrichment of the (1S)-enantiomer via kinetic resolution during cyclopropanation.

Industrial-Scale Production Considerations

Scalability and Optimization

  • Catalyst Recycling : Palladium catalysts reused in cyclopropanation, reducing costs.
  • Continuous Flow Systems : Streamlined hydrolysis steps to enhance throughput.
Key Challenges
  • Stereochemical Purity : Requires rigorous control to avoid racemization.
  • Safety : Handling HCN and strong acids necessitates specialized equipment.

Data Tables and Research Findings

Table 1: Comparative Analysis of Preparation Methods

Method Reagents Yield Stereochemical Control References
Cyclopropanation (Cu/Pd) CuCl, Pd catalysts 75–85% High trans selectivity
Cyanide cyclization TMS-CN, cyclopropenes 50–60% Moderate selectivity
1,3-Dipolar cycloaddition PRP, cyclopropenes 50–65% High diastereoselectivity

Table 2: Industrial-Scale Reaction Conditions

Parameter Cyanide Method Cyclopropanation
Temperature 25–50°C 0–100°C
Pressure Atmospheric Up to 10 atm
Solvent CH₂Cl₂ THF, EtOAc

Chemical Reactions Analysis

Types of Reactions

(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of simpler amines.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the bicyclic structure can be targeted.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the bicyclic structure.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula: C₆H₁₀ClNO₂
  • Molecular Weight: 163.60 g/mol
  • CAS Number: 1212477-19-4
  • Structure: The bicyclic structure includes a nitrogen atom within the ring system, which is crucial for its biological interactions.

Medicinal Chemistry

Drug Development:
The compound serves as a scaffold for designing new drugs, particularly in developing antimicrobial and antiviral agents. Its unique structure allows for modifications that can enhance biological activity.

Neuropharmacology:
Research indicates that derivatives of this compound may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety.

Synthetic Organic Chemistry

Building Block for Complex Molecules:
(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is utilized in synthesizing more complex organic compounds due to its stable bicyclic structure.

Reagent in Chemical Reactions:
The compound is employed as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions, allowing for the generation of diverse derivatives.

Biological Research

Biological Activity Studies:
Numerous studies have investigated the biological activities of this compound, including its antimicrobial properties. Preliminary results suggest it may exhibit antibacterial and antifungal effects.

Mechanism of Action:
The mechanism involves interaction with specific enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is vital for drug development.

Summary of Biological Activities

CompoundActivityReference
(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloridePotential antibacterial and antifungalPubChem
Derivative AAntiviral activity against SARS-CoV-2Research Study
Derivative BNeuropharmacological effectsResearch Study

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of a derivative of (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride against SARS-CoV-2 demonstrated significant inhibition of viral replication at low concentrations (EC50 in the nanomolar range). This indicates that structural modifications can lead to enhanced antiviral efficacy.

Case Study 2: Synthesis and Biological Testing

In another research effort, various derivatives were synthesized and tested for their biological activity against bacterial strains. The results indicated that specific modifications at different positions on the bicyclic structure could significantly enhance or reduce antimicrobial efficacy, emphasizing the importance of structure-activity relationships in drug design.

Mechanism of Action

The mechanism of action of (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound can modulate various biochemical pathways, making it useful in therapeutic applications .

Comparison with Similar Compounds

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Hydrochloride

  • Structure : Shares the bicyclo[3.1.0]hexane core but replaces the carboxylic acid at position 1 with a carboxamide at position 3.
  • Application : Direct intermediate in the synthesis of Saxagliptin Hydrochloride , a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes .
  • Key Data :
    • CAS: 709031-39-0
    • Molecular formula: C₇H₁₂ClN₂O
    • Molecular weight: 188.64 g/mol .

(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride

  • Structure : Features a benzyl substituent on the nitrogen atom, altering steric and electronic properties.
  • Application : Used in medicinal chemistry to study substituent effects on receptor binding.
  • Key Data :
    • CAS: 2550997-35-6 .

Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl

  • Structure : Contains a methyl ester at position 2 and dimethyl substituents on the bicyclo ring.
  • Application : Intermediate in synthesizing antiviral and antibacterial agents.
  • Key Data: CAS: Not explicitly listed, but structurally related to compounds in pharmaceutical patents .

Functional Analogues

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

  • Structure : Smaller bicyclo[2.1.1]hexane system with reduced ring strain.
  • Safety Profile : Classified under GHS guidelines with hazard statements for skin/eye irritation (H315, H319) .
  • Key Data: CAS: 116129-07-8 Molecular formula: C₆H₉ClNO₂ .

(1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

  • Structure : Larger bicyclo[2.2.1]heptane framework, increasing conformational flexibility.
  • Application : Explored in peptide backbone modifications for improved metabolic stability.
  • Key Data :
    • CAS: 1186506-95-5
    • Molecular weight: 177.63 g/mol .

Comparative Analysis Table

Compound Name Bicyclo System Functional Group(s) CAS Number Molecular Weight (g/mol) Key Application
(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid HCl [3.1.0] Carboxylic acid Not explicitly listed 174.6 (calc.) Drug intermediate
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide HCl [3.1.0] Carboxamide 709031-39-0 188.64 Saxagliptin synthesis
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid HCl [2.1.1] Carboxylic acid 116129-07-8 174.6 Research chemical
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl [3.1.0] Methyl ester, dimethyl N/A ~230 (estimated) Antiviral intermediates

Biological Activity

(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride, with the chemical formula C6H10ClNO2 and CAS number 132806-41-8, is a bicyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.

PropertyValue
Molecular Weight163.60 g/mol
Chemical FormulaC6H10ClNO2
CAS Number132806-41-8
PurityVaries by supplier

Biological Activity

Research indicates that (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride exhibits various biological activities, particularly in the realm of antiviral and neuropharmacological effects.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been investigated for its efficacy against SARS-CoV-2. A related compound demonstrated significant inhibition of viral replication in vitro, showcasing an effective EC50 value of approximately 61.8 nM in human bronchial epithelial cells . This suggests that derivatives of (1S)-2-azabicyclo[3.1.0]hexane may possess similar antiviral properties.

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating conditions like ADHD and depression. It is posited that compounds within this class may affect monoamine neurotransmitter levels, potentially influencing mood and cognitive functions .

Case Studies

Several studies have been conducted to evaluate the biological activity of (1S)-2-azabicyclo[3.1.0]hexane derivatives:

  • Antiviral Activity Against Coronaviruses :
    • Study : Evaluation of a derivative against SARS-CoV-2.
    • Findings : The derivative exhibited potent antiviral activity with an EC50 value significantly lower than many conventional antiviral agents .
  • Neuropharmacological Applications :
    • Study : Investigation into the effects on neurotransmitter modulation.
    • Findings : Showed potential for enhancing serotonin and dopamine levels, indicating possible applications in treating mood disorders .
  • In Vitro Toxicity Assessments :
    • Study : Assessment of cytotoxicity in human cell lines.
    • Findings : The compound demonstrated low cytotoxicity at therapeutic concentrations, supporting its safety for further development .

Synthesis and Derivatives

The synthesis of (1S)-2-azabicyclo[3.1.0]hexane derivatives has been achieved through various methods, including palladium-catalyzed cyclopropanation reactions that yield high diastereoselectivity . These synthetic routes not only enhance yield but also allow for the exploration of structural modifications that could improve biological activity.

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